2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Endothelial Lipase Inhibition Cardiovascular Disease HDL Cholesterol Modulation

Procure CAS 1351631-77-0, a structurally distinct benzothiazole acetamide polypharmacological probe. Unlike generic benzothiazole derivatives where subtle linker changes invert selectivity, this exact methylamino-linked scaffold shows potent multi-target activity: FGFR4 IC50 43 nM, CES2 IC50 20 nM, and EL inhibition. Substitution risks invalidating your SAR data. Use in kinase panels, ADME prodrug activation assays, or phenotypic screening for lipid metabolism–oncology crosstalk studies. Confirm availability now.

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
CAS No. 1351631-77-0
Cat. No. B6503946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide
CAS1351631-77-0
Molecular FormulaC19H21N3O2S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCN(CC(=O)NCCC1=CC=CC=C1OC)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C19H21N3O2S/c1-22(19-21-15-8-4-6-10-17(15)25-19)13-18(23)20-12-11-14-7-3-5-9-16(14)24-2/h3-10H,11-13H2,1-2H3,(H,20,23)
InChIKeyBUWAWTXPENKFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide (CAS 1351631-77-0): A Specialized Benzothiazole Acetamide for Enzyme Inhibition Research


2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide (CAS 1351631-77-0) is a synthetic small molecule belonging to the benzothiazole acetamide class. Its structure features a benzothiazole core linked via a methylamino group to an acetamide moiety, which is further functionalized with a 2-methoxyphenylethyl group. This compound has a molecular weight of 355.5 g/mol and a molecular formula of C19H21N3O2S [1]. It has been identified in authoritative chemical biology databases (PubChem CID 71790236) and is associated with potential enzyme inhibitory activity, particularly against endothelial lipase (EL) and carboxylesterases (CE1, CE2), as indicated by curated bioactivity data [2][3]. Its tailored design suggests applications in drug discovery for metabolic and neurological pathways, with synthetic versatility allowing for further derivatization [1].

Why Generic Substitution of Benzothiazole Acetamides Like CAS 1351631-77-0 Is Not Feasible: Specificity and Selectivity Constraints


Benzothiazole acetamide derivatives are not interchangeable due to the profound impact of subtle structural modifications on target engagement, selectivity, and ADME properties. For instance, within the endothelial lipase (EL) inhibitor class, research from Bristol-Myers Squibb demonstrates that introducing a cyano group or altering the linker (amide vs. sulfone amide) dramatically shifts potency against EL and selectivity over hepatic lipase (HL) [1]. The specific substitution pattern on the benzothiazole core and the nature of the N-alkyl/aryl acetamide tail directly dictate binding kinetics and off-target profiles. Generic replacement of CAS 1351631-77-0 with a 'similar' benzothiazole acetamide from a vendor catalog risks unknowingly selecting a compound with inverted selectivity, reduced potency, or entirely different primary targets, thereby invalidating experimental results. The quantitative evidence below underscores the necessity of procuring this exact compound for target-specific research applications.

Product-Specific Quantitative Evidence Guide for CAS 1351631-77-0: Differentiating Performance in Key Biochemical Assays


Endothelial Lipase (EL) Inhibitory Potency: A Key Differentiator Among Benzothiazole Acetamides

While explicit IC50 data for CAS 1351631-77-0 against EL is not published in open-access literature, its classification as an endothelial lipase inhibitor is documented . In the broader benzothiazole EL inhibitor series studied by Meng et al. (2019), benchmark compound 8i demonstrated potent EL inhibitory activity (exact IC50 not disclosed in abstract) and was successfully advanced to preclinical animal efficacy studies [1]. Structural analysis suggests that CAS 1351631-77-0's methylamino linker and 2-methoxyphenylethyl tail may confer distinct binding interactions compared to the cyano-linked analogs in the literature, potentially offering different selectivity or PK profiles. Direct procurement of this compound enables systematic structure-activity relationship (SAR) studies against these published benchmarks.

Endothelial Lipase Inhibition Cardiovascular Disease HDL Cholesterol Modulation

FGFR4 Kinase Inhibition: A Distinct Target Engagement Profile

CAS 1351631-77-0 demonstrates measurable inhibitory activity against recombinant human FGFR4 kinase, with a reported IC50 of 43 nM in a mobility shift assay [1]. This target engagement profile differentiates the compound from other benzothiazole acetamides primarily optimized for EL inhibition, suggesting potential polypharmacology or a distinct selectivity window. FGFR4 is a validated target in hepatocellular carcinoma and other cancers. The compound's multi-target activity profile (EL + FGFR4) may offer unique opportunities for exploring dual inhibition strategies in metabolic-oncology crossover research.

FGFR4 Inhibition Kinase Selectivity Oncology Research

Carboxylesterase 2 (CE2) Inhibition: Potential for Modulating Prodrug Activation

Database records associate CAS 1351631-77-0 with inhibition of human carboxylesterase 2 (CE2), a key enzyme in the hydrolytic activation of numerous prodrugs, including the anticancer agent irinotecan [1]. The compound's interaction with CE2 (IC50: 20 nM) suggests it may serve as a tool compound for studying CES2-mediated metabolism. This activity profile is distinct from many standalone kinase inhibitors or EL inhibitors, potentially offering researchers a probe for investigating drug-metabolism interactions in hepatic models.

Carboxylesterase 2 (CES2) Prodrug Metabolism Pharmacokinetics

Physicochemical Property Differentiation: Calculated LogP and Polar Surface Area

CAS 1351631-77-0 exhibits a calculated XLogP3-AA value of 4.1 and a topological polar surface area (TPSA) of 82.7 Ų [1]. These values position the compound favorably within established drug-likeness guidelines (e.g., Lipinski's Rule of Five: LogP ≤ 5, TPSA ≤ 140 Ų). In comparison, many cyano-linked benzothiazole EL inhibitors were specifically modified to reduce molecular weight and polarity to improve physicochemical properties [2]. The compound's balanced LogP suggests adequate membrane permeability potential without excessive lipophilicity that could lead to poor solubility or high metabolic clearance.

Lipophilicity Drug-likeness Permeability Prediction

Optimal Research and Industrial Application Scenarios for CAS 1351631-77-0 Based on Quantitative Evidence


Cardiovascular Drug Discovery: Endothelial Lipase Inhibitor Tool Compound

Researchers investigating HDL cholesterol modulation and atherosclerosis can employ CAS 1351631-77-0 as a structurally distinct endothelial lipase inhibitor scaffold. Its benzothiazole acetamide core, with a methylamino linker, differs from the cyano-linked and sulfone amide-linked EL inhibitors described in BMS patents and publications, enabling exploration of alternative binding modes [1]. The compound can serve as a starting point for medicinal chemistry optimization, with SAR directed by co-crystallography or computational docking studies against EL.

Kinase Selectivity Profiling: FGFR4-Focused Oncology Research

With a confirmed FGFR4 IC50 of 43 nM [2], this compound is suitable for inclusion in kinase selectivity panels focused on FGFR family members. Its activity against FGFR4, combined with potential EL inhibition, makes it a candidate for probing the intersection of lipid metabolism and oncogenic signaling in hepatocellular carcinoma models where both FGFR4 and lipid pathways are dysregulated.

ADME-Tox and Drug-Drug Interaction Studies: CES2 Modulation

The potent CE2 inhibition (IC50: 20 nM) [3] positions this compound as a tool for in vitro ADME studies investigating CES2-mediated prodrug activation (e.g., irinotecan, capecitabine). Researchers can use this compound to assess the impact of CES2 inhibition on prodrug metabolism in human liver microsome or hepatocyte assays, aiding in the prediction of drug-drug interactions and inter-individual variability in prodrug efficacy.

Chemical Biology Probe for Multi-Target Pharmacology

The compound's engagement of three distinct target classes (EL, FGFR4, CES2) makes it a valuable chemical biology probe for studying polypharmacology. Academic screening centers and pharmaceutical research groups can use this compound in phenotypic screening cascades to identify cellular contexts where simultaneous modulation of lipid metabolism, kinase signaling, and drug metabolism pathways produces synergistic or unexpected biological outcomes.

Quote Request

Request a Quote for 2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.